molecular formula C12H13NO3 B8786693 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid

3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid

Cat. No.: B8786693
M. Wt: 219.24 g/mol
InChI Key: KJCRQSOLDRREJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a propionic acid moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid is unique due to its specific combination of a quinoline ring with a propionic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic acid

InChI

InChI=1S/C12H13NO3/c14-11-5-4-9-3-1-8(2-6-12(15)16)7-10(9)13-11/h1,3,7H,2,4-6H2,(H,13,14)(H,15,16)

InChI Key

KJCRQSOLDRREJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)CCC(=O)O

Origin of Product

United States

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